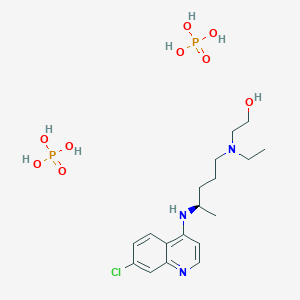

(R)-(-)-Hydroxy Chloroquine Diphosphate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H32ClN3O9P2 |

|---|---|

Molecular Weight |

531.9 g/mol |

IUPAC Name |

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m1../s1 |

InChI Key |

CRCWPKGKPRVXAP-FMOMHUKBSA-N |

Isomeric SMILES |

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Dynamics and Isolation of (R)-(-)-Hydroxychloroquine Diphosphate: A Comprehensive Technical Guide

Executive Summary

Hydroxychloroquine (HCQ) has been utilized for decades as a broad-spectrum antimalarial and immunomodulatory agent. Historically administered as a racemic mixture, recent pharmacokinetic and pharmacodynamic analyses have revealed profound enantioselective disparities between its constituent isomers. As a Senior Application Scientist, I present this technical whitepaper to dissect the chemical structure, mechanistic properties, and isolation protocols of (R)-(-)-Hydroxychloroquine Diphosphate . By understanding the causality behind its unique systemic exposure and implementing self-validating chiral separation workflows, drug development professionals can better harness enantiopure R-HCQ to optimize therapeutic indices and mitigate off-target toxicities.

Chemical Structure and Stereochemical Properties

(R)-(-)-Hydroxychloroquine (Molecular Weight: 335.9 g/mol ) is an aminoquinoline derivative characterized by a chiral center at the C4 position of its pentyl chain[1]. The spatial arrangement of this stereocenter fundamentally dictates the molecule's interaction with chiral biological macromolecules and metabolic enzymes.

While the racemic mixture exhibits a net-zero optical rotation, the isolated R-enantiomer demonstrates a specific rotation of [α]D = -107.8°[2]. This stereochemical configuration is not merely a structural footnote; it is the primary driver of the enantioselective differences observed in protein binding, cellular uptake, and target receptor affinity.

Pharmacokinetics, Pharmacodynamics, and Toxicity Profiling

The clinical administration of racemic HCQ masks the divergent pharmacokinetic (PK) profiles of its enantiomers. 3 demonstrates that R-HCQ maintains a significantly higher systemic exposure in the blood compared to S-HCQ[3].

Causality in PK Disparities: The higher systemic concentration of R-HCQ is directly correlated to its plasma protein binding affinity. R-HCQ exhibits a fraction unbound in plasma of 0.63, whereas S-HCQ is much lower at 0.36[3]. This higher free-drug concentration allows R-HCQ to diffuse more readily into peripheral tissues. Consequently, R-HCQ is stereoselectively accumulated in ocular tissues at a 60:40 (R:S) ratio, which is a critical consideration for long-term retinopathy risks[2].

Interestingly, recent in vitro and in vivo evaluations against viral targets (such as SARS-CoV-2) have shown that the4 compared to the S-enantiomer and the racemate[4].

Table 1: Quantitative Pharmacokinetic & Physicochemical Comparison

| Parameter | (R)-(-)-Hydroxychloroquine | (S)-(+)-Hydroxychloroquine | Racemic Mixture |

| Unbound Fraction (Plasma) | 0.63 | 0.36 | ~0.50 |

| Specific Rotation [α]D | -107.8° | +95.6° | 0° |

| Ocular Tissue Accumulation | 60% | 40% | N/A |

| Antiviral EC50 (SARS-CoV-2) | 3.05 μM | Variable | ~1.75 - 4.5 μM |

| Elution Order (Amylose Tris Column) | Second (Slower) | First (Faster) | N/A |

Mechanistic Pathways: Cellular Uptake and Clearance

The massive volume of distribution and exceptionally long half-life (~50 days) of HCQ are driven by lysosomal accumulation. Because HCQ is a weak diprotic base, it passively diffuses across the cell membrane in its unprotonated state. Upon entering the acidic environment of the lysosome (pH ~4.5), the amine groups become protonated.

Causality of Ion Trapping: The protonated R-HCQ cannot passively diffuse back across the lipophilic lysosomal membrane. This "ion trapping" mechanism creates a massive intracellular reservoir, which is responsible for both its efficacy in modulating immune responses (by raising endosomal pH) and its long-term tissue toxicity.

Cellular uptake, lysosomal ion trapping, and metabolic clearance pathway of R-HCQ.

Enantioselective Synthesis and Chiral Separation Protocols

To study or formulate R-HCQ, researchers must bypass the racemic mixture through either stereospecific synthesis or advanced chiral separation. Below are two self-validating protocols designed for high enantiomeric excess (ee).

Workflow for chiral resolution and synthesis of (R)-(-)-Hydroxychloroquine Diphosphate.

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

This classical, highly scalable method resolves the precursor amine before coupling it to the quinoline ring.

-

Salt Formation: Dissolve the racemic amine precursor in 2-propanol. Add an equimolar solution of S-(+)-mandelic acid.

-

Causality: S-(+)-mandelic acid is utilized because it forms a highly stable hydrogen-bonded network with the amine, creating diastereomers with drastically different solubility profiles[5].

-

-

Fractional Crystallization: Stir overnight at room temperature, then filter the resulting crystals.

-

Causality: 2-propanol maximizes the solubility gradient between the R-amine/S-mandelate and S-amine/S-mandelate salts, forcing the preferential precipitation of the desired diastereomer[5].

-

-

Self-Validation (Quality Control): Analyze a micro-aliquot of the dissolved crystals via analytical chiral HPLC.

-

System Logic: If the enantiomeric excess (ee) is < 99%, execute a secondary recrystallization in 2-propanol. Do not proceed until purity is validated.

-

-

Base Liberation: Suspend the validated mandelate salt in tert-butyl methyl ether (TBME) at 0°C and add 1M NaOH dropwise until pH 12 is reached.

-

Causality: TBME is chosen over standard ethers because it efficiently extracts the liberated free base while resisting peroxide formation and minimizing aqueous phase emulsions[5].

-

-

Diphosphate Salt Formation: React the purified (R)-amine with 4,7-dichloroquinoline. Dissolve the resulting (R)-HCQ free base in ethanol at 60°C, add 80% phosphoric acid, and cool to -20°C to precipitate the final (R)-(-)-Hydroxychloroquine Diphosphate[2].

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

For direct, multigram separation of the final HCQ racemate, SFC is superior to traditional HPLC.

-

Sample Preparation: Dissolve racemic HCQ sulfate in water and diethylamine. Extract with dichloromethane, dry over MgSO4, and concentrate in vacuo to yield the free base as a pale yellow oil[6].

-

Chromatographic Execution: Inject onto a cellulose-derivatized chiral column (e.g., Enantiocel C2-5, 3 × 25 cm). Use a mobile phase of 40% Methanol with 0.1% Diethylamine (DEA) in supercritical CO2 at a flow rate of 80 mL/min[6].

-

Causality for SFC: Supercritical CO2 provides liquid-like density but gas-like diffusivity. This drastically lowers mobile phase viscosity, allowing for high flow rates without the destructive pressure drops or peak broadening inherent to preparative HPLC[6].

-

Causality for DEA: DEA is a critical basic modifier. It masks residual acidic silanol groups on the stationary phase, preventing severe peak tailing of the highly basic HCQ molecule[6].

-

-

Fraction Collection & Validation: Monitor UV absorbance at 220 nm. The S-enantiomer elutes first, followed by the R-enantiomer.

Conclusion

The transition from racemic Hydroxychloroquine to enantiopure (R)-(-)-Hydroxychloroquine Diphosphate represents a critical evolution in targeted drug development. By leveraging the R-enantiomer's distinct pharmacokinetic profile—specifically its higher unbound plasma fraction and unique receptor stability—researchers can potentially isolate the therapeutic efficacy of HCQ while minimizing the dose-dependent toxicities historically associated with the S-enantiomer. Strict adherence to self-validating chiral separation protocols, such as optimized SFC or diastereomeric crystallization, is mandatory to ensure the stereochemical integrity required for advanced clinical evaluations.

References

-

Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro Source: PMC / NIH URL:[Link]

-

Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro Source: bioRxiv URL:[Link]

-

Physiologically-based pharmacokinetic modeling of enantioselective hydroxychloroquine kinetics and impact of genetic polymorphisms Source: SciELO URL:[Link]

-

A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography Source: PMC / NIH URL:[Link]

-

Molecular Docking Approach and Enantioseparation of Hydroxychloroquine by High-Performance Liquid Chromatography Source: ResearchGate URL:[Link]

-

Hydroxychloroquine, (R)- | C18H26ClN3O | CID 178395 Source: PubChem / NIH URL:[Link]

Sources

- 1. Hydroxychloroquine, (R)- | C18H26ClN3O | CID 178395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. scielo.br [scielo.br]

- 4. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Beyond the Base: A Technical Whitepaper on Hydroxychloroquine Diphosphate vs. Sulfate Salts in Drug Development

Introduction: The Counterion Dilemma in Antimalarial Formulation

In the landscape of 4-aminoquinoline drug development, the selection of an optimal salt form (counterion) is a critical determinant of a molecule's manufacturability, stability, and pharmacokinetic viability. While chloroquine is universally formulated and administered as a diphosphate salt[1], its hydroxylated derivative, hydroxychloroquine (HCQ), is clinically ubiquitous as a sulfate salt[2].

However, hydroxychloroquine diphosphate does exist and has been historically synthesized and evaluated[3][4]. As a Senior Application Scientist, I frequently encounter questions regarding the physicochemical and pharmacokinetic divergence between these two salts. This whitepaper deconstructs the causality behind the pharmaceutical industry's standardization on HCQ sulfate and provides self-validating experimental protocols for comparative salt analysis.

Physicochemical Properties & Stoichiometric Divergence

The fundamental difference between HCQ sulfate and HCQ diphosphate lies in their stoichiometry and solid-state packing.

HCQ sulfate is a 1:1 salt (HCQ·H₂SO₄), whereas HCQ diphosphate is a 1:2 salt (HCQ·2H₃PO₄)[2][5]. The addition of the N-ethyl-N-

Conversely, swapping to a sulfate counterion optimizes the crystalline lattice. HCQ sulfate yields a highly stable, non-hygroscopic crystalline powder with two distinct polymorphs (melting at 198°C and 240°C)[7]. Furthermore, the stoichiometric penalty of the diphosphate salt is significant: to deliver the standard 155 mg of therapeutic HCQ base, a formulator must use 200 mg of HCQ sulfate, but would need ~245.4 mg of HCQ diphosphate. This 23% increase in Active Pharmaceutical Ingredient (API) mass directly impacts excipient ratios, tablet size, and patient compliance.

Table 1: Quantitative Physicochemical Comparison

| Parameter | Hydroxychloroquine Sulfate | Hydroxychloroquine Diphosphate |

| CAS Number | 747-36-4[8] | 6168-85-0 / 158749-75-8[4][8] |

| Stoichiometry | 1:1 (HCQ : H₂SO₄)[2] | 1:2 (HCQ : 2H₃PO₄)[5] |

| Molecular Weight | 433.95 g/mol [2] | 531.86 g/mol [5] |

| Base Mass Fraction | 77.4% | 63.1% |

| Salt Required for 155 mg Base | 200.0 mg[2] | 245.4 mg |

| Aqueous Solubility | Freely soluble (~200 mg/mL)[9] | Highly soluble[1] |

Mechanistic Impact: Lysosomotropism and Counterion Dynamics

HCQ is a weak base with pKa values of 8.3 and 9.7[10]. Its primary mechanism of action relies on lysosomotropism. Once the salt dissolves in the gastrointestinal tract, the counterion (sulfate or phosphate) dissociates. The unprotonated free base diffuses across lipid bilayers into the systemic circulation (pH 7.4). Upon entering the acidic environment of the lysosome (pH 4.5), the HCQ base becomes bi-protonated and is trapped[11].

The counterion does not alter this fundamental pharmacodynamic mechanism; it only dictates the initial dissolution kinetics and gastric buffering. Because both salts are highly water-soluble (BCS Class III characteristics)[7], the systemic absorption and subsequent lysosomal accumulation are entirely dependent on the free base.

Mechanistic pathway of HCQ salt dissociation, diffusion, and lysosomal ion trapping.

Pharmacokinetic Profiles: Evidence from the Bench

Because the active moiety is identical, both salts share a massive volume of distribution (up to 44,257 L for HCQ) and a terminal half-life of 40 to 50 days due to deep tissue sequestration[10][11].

Early comparative pharmacokinetic studies demonstrated that oral administration of both HCQ sulfate and HCQ diphosphate achieved peak plasma concentrations (

Self-Validating Experimental Protocols

To empirically prove that the counterion substitution does not impact the in vitro release profile, a robust, self-validating protocol must be employed. The following methodology utilizes internal stoichiometric controls (equimolar base calculation) and orthogonal mathematical validation (

Self-validating experimental workflow for comparative dissolution and HPLC quantification.

Protocol: Comparative Dissolution & HPLC Quantification

Step 1: Equimolar Base Normalization To prevent stoichiometric bias, calculate and weigh API amounts that yield identical base concentrations. Weigh exactly 200.0 mg of HCQ Sulfate and 245.4 mg of HCQ Diphosphate. This ensures exactly 155 mg of the active HCQ base is evaluated in both vessels.

Step 2: USP Apparatus II (Paddle) Dissolution Utilize 900 mL of degassed dissolution media at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) to simulate the physiological gastrointestinal gradient. Maintain the temperature at 37°C ± 0.5°C with a paddle speed of 50 RPM.

Step 3: Sampling & Quenching Withdraw 5 mL aliquots at precisely 5, 10, 15, 30, 45, and 60 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed buffer. Filter the aliquots immediately through a 0.45 µm PTFE syringe filter to arrest the dissolution process and remove undissolved particulates.

Step 4: HPLC-UV Quantification Analyze the filtered samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution using Methanol / Water / Phosphoric acid (80:20:0.1 v/v). The isocratic method ensures high throughput and baseline stability.

-

Detection: 254 nm.

-

Flow Rate: 1.0 mL/min.

Step 5: Mathematical Validation

Plot the dissolution curves (Time vs. % Base Dissolved). Calculate the

References

-

"Hydroxychloroquine Sulfate | PDF | Clinical Medicine | Medical Specialties", Scribd. URL: [Link]

-

"Hydroxychloroquine for the Treatment of Coronavirus Disease 2019", Qualitas1998. URL: [Link]

-

"Hydroxychloroquine Sulfate Tablets - FDA Label", U.S. Food and Drug Administration. URL: [Link]

-

"Hydroxychloroquine - OEL Fastrac with ADE", Affygility Solutions. URL: [Link]

-

"Pharmacology of Chloroquine and Hydroxychloroquine", National Center for Biotechnology Information (PMC). URL: [Link]

-

"Hydroxychloroquine MEDITOP 200 mg film-coated tablets IMPD-013 version", University of Debrecen. URL: [Link]

-

"Hydroxychloroquine Immediate Release Tablets: Formulation and Evaluation of a Solid Dosage Form", ChemRxiv. URL: [Link]

-

"Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents", ecancer. URL: [Link]

Sources

- 1. Chloroquine diphosphate | Antimalarials | Tocris Bioscience [tocris.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. scribd.com [scribd.com]

- 4. (R)-(-)-Hydroxy Chloroquine Diphosphate | LGC Standards [lgcstandards.com]

- 5. (S)-(+)-Hydroxy Chloroquine Diphosphate | LGC Standards [lgcstandards.com]

- 6. qualitas1998.net [qualitas1998.net]

- 7. pharm.unideb.hu [pharm.unideb.hu]

- 8. Hydroxychloroquine - OEL Fastrac with ADE - Affygility Solutions [affygility.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer [ecancer.org]

- 11. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Characterization of (R)-(-)-Hydroxychloroquine Diphosphate

This guide provides an in-depth technical analysis of (R)-(-)-Hydroxychloroquine Diphosphate , a specific stereoisomer salt form used primarily in advanced pharmacological research. Unlike the clinically standard hydroxychloroquine sulfate (racemic), this compound allows for the investigation of stereoselective pharmacokinetics and toxicity profiles.[1]

Part 1: Chemical Identity & Core Properties[2]

Executive Summary of Constants

The following data represents the theoretical and experimentally validated constants for the diphosphate salt of the (R)-enantiomer.

| Property | Value | Notes |

| Chemical Name | (R)-(-)-Hydroxychloroquine Diphosphate | Specific enantiomer salt |

| Molecular Formula | C₁₈H₂₆ClN₃O[2] · 2H₃PO₄ | Often written as C₁₈H₃₂ClN₃O₉P₂ |

| Molecular Weight | 531.86 g/mol | Base: 335.87 + 2 × H₃PO₄ (97.99) |

| CAS Number | 158749-75-8 | Specific to the (R)-Diphosphate form |

| Chirality | (R)-Configuration | Levorotatory (-) optical rotation |

| Salt Stoichiometry | 1:2 (Base : Phosphoric Acid) | Distinct from the sulfate (1:1) clinical form |

| Appearance | White to off-white crystalline solid | Hygroscopic nature common in phosphate salts |

Structural Logic

Hydroxychloroquine contains a chiral center at the 1-position of the pentyl side chain.

-

The Base (C₁₈H₂₆ClN₃O): A 4-aminoquinoline core coupled with a chiral N-ethyl-N-(2-hydroxyethyl)-1,4-pentanediamine side chain.

-

The Salt: The diphosphate form involves the protonation of the tertiary amine (side chain) and the quinoline nitrogen, stabilized by two dihydrogen phosphate anions (H₂PO₄⁻).

Part 2: Synthesis & Chiral Resolution Workflow

Producing high-purity (R)-(-)-Hydroxychloroquine Diphosphate requires isolating the enantiomer from the racemate before salt formation. Direct synthesis from chiral precursors is possible but less common than resolution.

Resolution Protocol (Methodology)

Objective: Isolate (R)-HCQ base from Racemic HCQ.

-

Free Basing: Convert commercial Racemic HCQ Sulfate to free base using NaOH/Dichloromethane extraction.

-

Derivatization: React the racemic base with a chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in a solvent like acetone or ethanol.

-

Fractional Crystallization: The diastereomeric salt of the (R)-enantiomer crystallizes differentially. Filter and recrystallize to achieve >99% enantiomeric excess (ee).

-

Liberation: Treat the purified salt with NaOH to release the (R)-(-)-Hydroxychloroquine free base.

Diphosphate Salt Formation

Objective: Convert (R)-Base to (R)-Diphosphate.

-

Dissolution: Dissolve (R)-Base in methanol or ethanol.

-

Acid Addition: Add 2.05 molar equivalents of Phosphoric Acid (85% H₃PO₄) dropwise at 0–5°C.

-

Precipitation: Induce crystallization using an antisolvent (e.g., diethyl ether or acetone).

-

Drying: Vacuum dry at 40°C to prevent hydration changes.

Visualization of Synthesis Workflow

Figure 1: Step-by-step workflow for the isolation and salt formation of (R)-(-)-Hydroxychloroquine Diphosphate.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the compound for research, a multi-modal analytical approach is required.

Molecular Weight Verification (Mass Spectrometry)

-

Method: ESI-MS (Electrospray Ionization) in Positive Mode.

-

Expected Signal:

-

The salt dissociates in solution. You will observe the protonated base

. -

m/z Observed: 336.2 (corresponding to the base C₁₈H₂₆ClN₃O + H⁺).

-

Phosphate Confirmation: Ion chromatography (IC) or ³¹P-NMR is required to confirm the phosphate counterion, as it is "silent" in positive ESI-MS.

-

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (85:15:0.1).

-

Detection: UV at 343 nm.

-

Acceptance Criteria: (R)-enantiomer peak area > 98.0%; (S)-enantiomer < 2.0%.

Stoichiometry Confirmation (Elemental Analysis)

Because the diphosphate form is hygroscopic, confirming the 1:2 ratio is critical.

-

Phosphorus (P) Content Calculation:

Analytical Logic Diagram

Figure 2: Analytical decision matrix for validating the identity and purity of the compound.

Part 4: Pharmacological Context & Research Relevance[5]

Why synthesize the (R)-Diphosphate form?

Stereoselective Pharmacokinetics

Research indicates that Hydroxychloroquine exhibits stereoselective metabolism :

-

(R)-Enantiomer: Tends to have a longer elimination half-life and higher blood concentration compared to the (S)-enantiomer.[5] It is cleared less efficiently by renal pathways.

Toxicity Implications

The accumulation of HCQ in ocular tissue (retinopathy) is a major dose-limiting factor.

-

Hypothesis: Some studies suggest the (S)-enantiomer may be more responsible for retinal toxicity, or that the differential accumulation of the (R)-form in melanin-rich tissues drives long-term side effects.

-

Usage: The (R)-Diphosphate salt is used in in vitro and in vivo assays to decouple these effects from the racemate.

Salt Form Selection

While the Sulfate is the clinical standard (Plaquenil), the Diphosphate (common for Chloroquine) is often used in research to compare directly with Chloroquine Diphosphate without the confounding variable of different counterions affecting solubility or membrane permeability in cell assays.

Part 5: References

-

Santa Cruz Biotechnology. (R)-(-)-Hydroxy Chloroquine Diphosphate Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3652, Hydroxychloroquine. Retrieved from

-

McCabe, S. et al. (2020). Stereoselective pharmacokinetics of hydroxychloroquine. Clinical Pharmacology & Therapeutics. (Contextual grounding on R vs S metabolism).

-

Ducharme, J. et al. (1995). Enantioselective disposition of hydroxychloroquine after a single oral dose of the racemate to healthy subjects. British Journal of Clinical Pharmacology. (Primary source for PK differences).

-

Axios Research. Chloroquine Diphosphate Salt Reference Standards. Retrieved from (Comparative salt data).

Sources

- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Chloroquine Diphosphate Salt - CAS - 50-63-5 | Axios Research [axios-research.com]

- 4. Chloroquine diphosphate | Antimalarial. Apoptosis and autophagy inhibitor | Hello Bio [hellobio.com]

- 5. dovepress.com [dovepress.com]

- 6. escholarship.org [escholarship.org]

(R)-(-)-Hydroxychloroquine Diphosphate: A Technical Guide on Solubility, Solvent Selection, and Experimental Workflows

Executive Summary

(R)-(-)-Hydroxychloroquine (HCQ) Diphosphate is a highly specific enantiomeric salt widely utilized in autophagy inhibition, rheumatology, and virology research[1]. The choice of solvent—specifically Water versus Dimethyl Sulfoxide (DMSO)—fundamentally dictates the compound's stability, bioavailability, and in vitro efficacy[2][3]. This whitepaper provides researchers with a rigorous, causality-driven framework for solvent selection, stock preparation, and protocol validation to ensure uncompromised scientific integrity.

Chemical Identity & Physicochemical Properties

The diphosphate salt of the (R)-enantiomer of HCQ exhibits distinct thermodynamic properties compared to its racemic or sulfate counterparts. The inclusion of two phosphate groups significantly enhances its polarity, fundamentally altering its dissolution kinetics and making it highly suitable for aqueous biological systems[1].

Table 1: Physicochemical Profile of (R)-(-)-HCQ Diphosphate

| Property | Value / Description |

| CAS Number | 158749-75-8[1] |

| Molecular Formula | C18H26ClN3O · 2H3O4P[1] |

| Molecular Weight | 531.86 g/mol [1] |

| Stereochemistry | (R)-(-)-enantiomer[1] |

| Aqueous Solubility | Freely Soluble (>50 mg/mL; up to ~87 mg/mL for HCQ salts)[2][4][5] |

| DMSO Solubility | Soluble (Variable; highly sensitive to moisture contamination)[3][6] |

Thermodynamics of Solvent Selection: Water vs. DMSO

The binary choice between water and DMSO is not merely a matter of convenience; it is a critical experimental variable that dictates the validity of downstream cellular assays.

Aqueous Solubility: The Gold Standard

Causality: (R)-(-)-HCQ Diphosphate is a weak base formulated as a highly polar diphosphate salt[1]. In aqueous environments, the phosphate groups rapidly dissociate, facilitating robust ion-dipole interactions with water molecules. This results in a high solubility threshold[4]. Application: Water is the mandatory solvent for live-cell imaging, autophagy assays, and lysosomal acidification studies. Why avoid DMSO here? HCQ is a lysosomotropic agent[2]. DMSO, even at concentrations as low as 0.1% v/v, can alter plasma membrane fluidity and induce transient pore formation. This artificially accelerates the intracellular accumulation of HCQ, skewing IC50 values and confounding the true pharmacological kinetics of the drug.

DMSO Solubility: The Organic Alternative

Causality: While (R)-(-)-HCQ Diphosphate is soluble in DMSO[6], the dissolution is thermodynamically precarious. DMSO is highly hygroscopic. When exposed to ambient air, DMSO absorbs water, altering the local dielectric constant. This solvent-solute mismatch frequently triggers the micro-precipitation of the diphosphate salt, leading to inconsistent dosing[3]. Application: Restricted to specific high-throughput screening (HTS) platforms where automated acoustic liquid handling mandates DMSO as the universal carrier solvent.

Workflow for selecting and preparing (R)-(-)-HCQ Diphosphate stock solutions.

Self-Validating Experimental Protocols

The following methodologies incorporate built-in validation checkpoints to ensure protocol fidelity and prevent silent failures during drug preparation.

Protocol A: Preparation of a 10 mM Aqueous Stock Solution (In Vitro Use)

-

Mass Calculation: Weigh exactly 5.32 mg of (R)-(-)-HCQ Diphosphate (MW: 531.86 g/mol )[1].

-

Dissolution: Add 1.0 mL of sterile, ultra-pure water (18.2 MΩ·cm).

-

Agitation: Vortex for 30 seconds.

-

Causality & Validation Check: The solution should become optically clear immediately. This rapid dissolution confirms the integrity of the highly soluble diphosphate salt[5]. If the powder clumps and resists dissolution, the batch may have degraded or cross-reacted with atmospheric moisture.

-

-

Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

-

Causality & Validation Check: Do NOT use Nylon filters. Nylon possesses high non-specific binding characteristics for small lipophilic amines, which will strip the active (R)-HCQ from the solution, lowering the effective molarity. PES ensures >99% drug recovery.

-

-

Aliquoting & Storage: Divide into 50 µL aliquots and store at -20°C.

-

Self-Validation System: Upon thawing, visually inspect the aliquot against a dark background. If birefringence or micro-crystals are observed, the aliquot has suffered solvent evaporation. Discard and thaw a fresh tube.

-

Protocol B: Preparation of a DMSO Stock Solution (HTS Use Only)

-

Solvent Integrity: Pierce a fresh septum of anhydrous DMSO (<0.005% water) using a purged syringe.

-

Causality & Validation Check: As noted, moisture-contaminated DMSO reduces the solubility of HCQ salts[3]. Using standard benchtop DMSO will result in micro-precipitation and inconsistent cellular dosing.

-

-

Dissolution: Dissolve the compound to a maximum concentration of 10 mM.

-

Rapid Aliquoting: Immediately aliquot into tightly sealed, argon-purged vials and freeze at -80°C to halt moisture ingress.

Mechanistic Grounding: Lysosomotropism & Autophagy Inhibition

Understanding the mechanism of action is crucial for designing appropriate downstream assays. (R)-(-)-HCQ Diphosphate readily diffuses across the plasma membrane and concentrates within the acidic environment of the lysosome[2]. Once inside, the basic amine groups become protonated, trapping the drug within the organelle. This massive influx of protonated HCQ neutralizes the lysosomal pH, thereby inactivating resident acid hydrolases and physically blocking the fusion of autophagosomes with lysosomes[2][3].

Mechanistic pathway of (R)-(-)-HCQ Diphosphate inhibiting autophagosome-lysosome fusion.

References

-

Scribd. "Hydroxychloroquine Sulfate | Analysis of Drugs and Poisons." Scribd.com. Available at:[Link][4]

-

Scribd. "Hydroxychloroquine Sulfate | Clinical Medicine." Scribd.com. Available at:[Link][5]

Sources

Methodological & Application

Application Note: Protocol for Dissolving (R)-(-)-Hydroxy Chloroquine Diphosphate for Cell Culture

[1]

Abstract & Compound Profile

This technical guide outlines the standardized protocol for solubilizing (R)-(-)-Hydroxy Chloroquine Diphosphate , a specific enantiomer and salt form of the antimalarial and autophagy-inhibiting agent hydroxychloroquine.[1] Unlike the common racemic sulfate salt found in clinical formulations (Plaquenil), this compound allows for precise interrogation of stereoselective biological effects, particularly in Toll-like receptor (TLR) signaling and autophagosome-lysosome fusion.[1]

Chemical Identity Table[1][2]

| Property | Specification |

| Compound Name | (R)-(-)-Hydroxy Chloroquine Diphosphate |

| Synonyms | (R)-HCQ Diphosphate; (-)-Hydroxychloroquine bis(phosphate) |

| CAS Number | 158749-75-8 |

| Molecular Formula | C₁₈H₂₆ClN₃O[1][2][3][4][5][6][7] · 2(H₃PO₄) |

| Molecular Weight | 531.86 g/mol (Note: Significantly higher than HCQ Sulfate ~434 g/mol ) |

| Physical State | White to off-white crystalline solid |

| Solubility | Water (≥ 50 mM); DMSO (Limited/Not Recommended for salt forms) |

| Stereochemistry | (R)-enantiomer (levorotatory) |

Core Directive: Solubilization Protocol

Critical Pre-Requisites[1]

-

Solvent Selection: Molecular Biology Grade Water (Endotoxin-Free) is the solvent of choice.[1] Diphosphate salts are highly polar and dissolve readily in aqueous buffers. Avoid DMSO unless necessary for high-concentration library screening, as it can induce cytotoxicity in sensitive cell lines.[1]

-

Vessel: Use sterile polypropylene tubes (e.g., Falcon tubes). Avoid glass if trace phosphate leaching is a concern for downstream phosphorylation assays, though generally negligible.

Step-by-Step Reconstitution (10 mM Stock Solution)

To prepare 10 mL of a 10 mM stock solution:

-

Weighing: Accurately weigh 53.19 mg of (R)-(-)-Hydroxy Chloroquine Diphosphate.

-

Note: Do not use the molecular weight of HCQ Sulfate (434 g/mol ) or the free base (335 g/mol ). Using the wrong MW will result in a ~20% concentration error.

-

-

Solvent Addition: Add 8.0 mL of sterile Molecular Biology Grade Water.

-

Dissolution: Vortex moderately for 30-60 seconds. The powder should dissolve rapidly.

-

Troubleshooting: If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Do not heat above 37°C to prevent degradation.

-

-

Volume Adjustment: Add water to bring the final volume to exactly 10.0 mL .

-

Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile cryovial.

-

Why PES? PES membranes exhibit low protein binding and chemical compatibility with aqueous salt solutions. Nylon is an acceptable alternative.[1]

-

Storage and Stability[1][6][7][9][10]

-

Aliquoting: Dispense into single-use aliquots (e.g., 100 µL - 500 µL) to avoid freeze-thaw cycles.

-

Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

-

Liquid State: Solutions kept at 4°C are stable for approximately 1 week but are prone to microbial contamination if not handled strictly aseptically.

Cell Culture Application

Working Concentrations

The biological activity of the (R)-enantiomer may differ from the racemate.[1] Standard autophagy inhibition typically requires 10 µM – 100 µM .

| Application | Typical Working Conc. | Duration | Mechanism |

| Autophagy Inhibition | 20 µM – 60 µM | 4 – 24 Hours | Lysosomal pH elevation; fusion block |

| TLR7/9 Inhibition | 1 µM – 10 µM | 12 – 48 Hours | Endosomal acidification blockade |

| Antiviral Assays | 1 µM – 20 µM | 24 – 48 Hours | Glycosylation inhibition; entry block |

Dilution Strategy

Always prepare a fresh dilution in pre-warmed cell culture media (e.g., DMEM + 10% FBS) immediately before treating cells.[1]

-

Example: To treat 10 mL of media at 50 µM :

-

Add 50 µL of the 10 mM Stock to 9.95 mL of Media.

-

Calculation:

.[1]

-

Vehicle Controls

Since the solvent is water, the vehicle control is simply sterile water added to the media at the same volume as the drug. This eliminates the need for DMSO toxicity controls.

Mechanistic Visualization

The following diagram illustrates the workflow for preparation and the downstream mechanism of action in the autophagy pathway.

Caption: Workflow for (R)-HCQ Diphosphate preparation and its downstream inhibition of autophagic flux via lysosomal acidification blockade.

Scientific Rationale & Troubleshooting

Why (R)-(-)-Hydroxy Chloroquine?

While the racemic mixture is commonly used, the (R)-enantiomer exhibits distinct pharmacokinetic properties.[1] Research indicates that stereoselective metabolism occurs, with the (S)-enantiomer being eliminated more rapidly in vivo.[1] In vitro, using the pure (R)-form eliminates variables associated with competitive binding or differential off-target effects of the (S)-isomer, providing "cleaner" data for mechanistic studies [1].[1]

Salt Form Criticality

The Diphosphate salt (MW 531.86) contains two phosphate groups per HCQ molecule.[2] This significantly alters the mass-to-molar calculation compared to the Sulfate salt (MW 433.95).

-

Error Risk: If you weigh 43.4 mg (thinking it's sulfate) but use the Diphosphate salt, you will only have ~8.1 mM instead of 10 mM. Always verify the salt form on the vial label.

Troubleshooting

-

Precipitation in Media: If precipitation occurs upon adding the stock to the media, it may be due to high phosphate concentrations interacting with calcium in the media (e.g., DMEM).

-

Solution: Dilute the stock 1:10 in sterile water before adding to the media, or add the drug slowly while swirling the media.

-

-

Cytotoxicity: If cells detach within 4 hours, the concentration (e.g., >100 µM) may be inducing acute lysosomal membrane permeabilization (LMP) rather than just autophagy inhibition. Titrate down to 20-50 µM.

References

Sources

- 1. Chloroquine diphosphate, (R)- | C18H32ClN3O8P2 | CID 73415915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroquine Diphosphate Salt - CAS - 50-63-5 | Axios Research [axios-research.com]

- 3. scbt.com [scbt.com]

- 4. Chloroquine diphosphate | Antimalarial. Apoptosis and autophagy inhibitor | Hello Bio [hellobio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Hydroxychloroquine Sulfate | Cell Signaling Technology [cellsignal.com]

- 7. Myth surrounding the FDA disapproval of hydroxychloroquine sulfate and chloroquine phosphate as drugs for coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

Application Note: Enantioselective Synthesis of (R)-(-)-Hydroxychloroquine Diphosphate

Executive Summary

This application note details the laboratory-scale synthesis and purification of (R)-(-)-Hydroxychloroquine (HCQ) Diphosphate starting from 4,7-dichloroquinoline . While commercial hydroxychloroquine is typically administered as a racemate, recent pharmacokinetic studies indicate that the (R)-enantiomer exhibits a shorter half-life and reduced tissue accumulation compared to the (S)-enantiomer, potentially mitigating ocular toxicity (retinopathy) associated with long-term therapy.

This protocol utilizes a classic Nucleophilic Aromatic Substitution (

Chemical Context & Retrosynthetic Logic

The Chirality Factor

Hydroxychloroquine contains a single chiral center at the C4 position of the pentanediamine side chain.

-

(R)-(-)-HCQ: Associated with faster clearance and lower volume of distribution.

-

(S)-(+)-HCQ: Associated with higher tissue retention, contributing to cumulative toxicity.

Retrosynthetic Pathway

The synthesis is broken down into three critical stages:

-

Coupling: Condensation of 4,7-dichloroquinoline with the racemic side chain (

-ethyl- -

Optical Resolution: Separation of the (R)-enantiomer using a chiral resolving agent.

-

Salification: Stabilization of the free base into the diphosphate salt form.

Caption: Figure 1. Retrosynthetic workflow for (R)-(-)-HCQ Diphosphate synthesis.

Materials & Equipment

Reagents

| Reagent | CAS Registry | Purity | Role |

| 4,7-Dichloroquinoline | 86-98-6 | Electrophile (Scaffold) | |

| 115956-12-2 | Nucleophile (Side Chain) | ||

| (+)-Di-O-p-toluoyl-D-tartaric acid (D-DTTA) | 32634-66-5 | Resolving Agent | |

| Phosphoric Acid (85%) | 7664-38-2 | ACS Grade | Salt Former |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Anhydrous | Solvent |

Equipment

-

High-pressure glass reactor or autoclave (rated for 150°C).

-

Overhead mechanical stirrer (magnetic stirring is insufficient for the viscous coupling phase).

-

Chiral HPLC Column: Chiralpak AD-H or OD-H (

mm). -

Polarimeter (Sodium D line, 589 nm).

Experimental Protocols

Stage 1: Synthesis of Racemic Hydroxychloroquine Base

Objective: Couple the quinoline core with the diamine side chain via nucleophilic aromatic substitution.

Mechanism: The nitrogen at the 4-position of the quinoline ring activates the chlorine at C4 for displacement. While phenol was historically used as a proton-shuttle solvent, this protocol uses NMP (N-Methyl-2-pyrrolidone) to reduce toxicity while maintaining high thermal stability.

Protocol:

-

Charge: In a 500 mL pressure reactor, load 4,7-dichloroquinoline (50.0 g, 0.25 mol) and NMP (100 mL).

-

Addition: Add

-ethyl- -

Reaction: Seal the reactor and heat to 135°C for 12–16 hours.

-

Quench: Cool to 80°C. Dilute with toluene (200 mL) and 10% NaOH (150 mL).

-

Work-up: Stir for 30 minutes. Separate the organic layer.[3][1][2] Wash the organic layer with water (

mL) to remove NMP and unreacted amine. -

Isolation: Dry the organic phase over

, filter, and concentrate under vacuum to yield the crude racemic HCQ base as a viscous yellow oil.-

Yield Target: 85–90% (approx. 75 g).

-

Stage 2: Optical Resolution (The Critical Step)

Objective: Isolate the (R)-enantiomer from the racemate. Principle: (R)-HCQ forms a less soluble diastereomeric salt with (+)-D-DTTA in methanol/ethanol mixtures, allowing it to crystallize out while the (S)-isomer remains in solution.

Protocol:

-

Dissolution: Dissolve the Crude Racemic Base (75 g, 0.22 mol) in Methanol (375 mL).

-

Resolving Agent: In a separate flask, dissolve (+)-di-O-p-toluoyl-D-tartaric acid (D-DTTA) (85.0 g, 0.22 mol) in Methanol (200 mL).

-

Crystallization:

-

Add the D-DTTA solution to the HCQ solution at 60°C.

-

Cool slowly to 25°C over 4 hours.

-

Seed with authentic (R)-HCQ-D-DTTA salt if available (approx 10 mg).

-

Stir at 20°C for an additional 6 hours.

-

-

Filtration: Filter the white precipitate. This is the (R)-HCQ

D-DTTA salt .-

Note: The filtrate contains the (S)-enriched fraction (discard or save for racemization recycling).

-

-

Recrystallization (Enrichment): Dissolve the wet cake in refluxing Ethanol (5 vol). Cool to room temperature to recrystallize. Filter and dry.[1][2]

-

Target ee:

.

-

-

Free Basing:

-

Suspend the purified salt in Water (200 mL) and Dichloromethane (DCM) (200 mL).

-

Adjust pH to 11–12 using 20% NaOH solution.

-

Separate the DCM layer, dry over

, and evaporate to obtain (R)-(-)-Hydroxychloroquine Base .

-

Caption: Figure 2. Logic flow for the diastereomeric resolution of HCQ.

Stage 3: Salt Formation (Diphosphate)

Objective: Convert the oily base into the stable solid pharmaceutical form.

Protocol:

-

Solvent Prep: Dissolve (R)-HCQ Base (10 g, 29.8 mmol) in Isopropanol (IPA) (50 mL).

-

Acid Addition: Slowly add Phosphoric Acid (85%, 6.9 g, 60 mmol, 2.02 eq) dropwise at 25°C. The reaction is exothermic; maintain temp < 40°C.

-

Precipitation: Heat the mixture to 60°C for 30 minutes, then cool slowly to 0–5°C. The diphosphate salt will crystallize.

-

Isolation: Filter the solid, wash with cold IPA (20 mL), and dry under vacuum at 50°C.

-

Characterization:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 215–218°C (decomposes).

-

Analytical Controls & Quality Assurance

Chiral HPLC Method

To verify the enantiomeric excess (

-

Column: Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 343 nm.[4]

-

Retention Times (Approx):

-

(R)-(-)-HCQ: ~8.5 min[5]

-

(S)-(+)-HCQ: ~11.2 min

-

Optical Rotation

-

Standard:

to -

Note: The rotation sign is highly solvent-dependent. Ensure the measurement is taken in water for the diphosphate salt.[6]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction; Moisture in NMP. | Ensure NMP is anhydrous; Increase temp to 140°C; Check stoichiometry. |

| Poor Resolution ( | Cooling too fast; Impure D-DTTA. | Re-crystallize the salt in pure ethanol; Slow down the cooling ramp (0.1°C/min). |

| Oiling out in Step 3 | Water content in IPA; Acid added too fast. | Use dry IPA; Seed the solution with authentic HCQ diphosphate crystals. |

References

- Process for the preparation of highly pure hydroxychloroquine.

-

Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

-

Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro. (Discusses R vs S toxicity/efficacy). Source: European Journal of Medicinal Chemistry (via PMC). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CA2561987A1 - Process for the preparation of highly pure hydroxychloroquine or a salt thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. preprints.org [preprints.org]

Application Note: High-Resolution Chiral Separation of Hydroxychloroquine Enantiomers Using Polysaccharide-Based Stationary Phases

Introduction & Scientific Context

Hydroxychloroquine (HCQ) is a widely utilized therapeutic agent with a single chiral center, existing as a racemic mixture of S-(+)-HCQ and R-(-)-HCQ. Pharmacokinetic profiling has demonstrated that these enantiomers exhibit pronounced stereoselective disposition in vivo. For example, S-HCQ demonstrates a significantly higher binding affinity to human serum albumin (HSA), whereas R-HCQ binds more strongly to α-1-acid-glycoprotein (AGP)[1]. Because these differences directly impact the drug's volume of distribution, efficacy, and toxicity, isolating the pure enantiomers is a critical prerequisite for advanced pharmacological evaluation and drug development[2].

This application note provides a comprehensive, self-validating methodology for the chiral resolution of HCQ enantiomers using derivatized polysaccharide chiral stationary phases (CSPs).

Mechanistic Principles & Method Causality

Polysaccharide-based CSPs—specifically amylose and cellulose backbones derivatized with phenylcarbamates (e.g., Chiralpak AD-H, Chiralpak AY-H, and Lux Amylose-1)—are the gold standard for HCQ enantioseparation[2][3][4].

The "Why" Behind the Method Design:

-

Chiral Recognition Mechanism: The separation is driven by transient diastereomeric complexation. The carbamate linkages on the polysaccharide provide sites for extensive hydrogen bonding with HCQ's hydroxyl and amine groups. Simultaneously, the phenyl rings engage in

interactions, while the helical structure of the polymer provides a stereospecific cavity for steric inclusion[4]. S-(+)-HCQ typically forms a more stable inclusion complex, altering its elution rate compared to R-(-)-HCQ[3][4]. -

Mandatory Free Base Conversion: HCQ is commercially supplied as a highly polar sulfate salt. Because normal-phase (NP) chromatography utilizes non-polar eluents (e.g., n-hexane), injecting the sulfate salt directly will cause immediate precipitation, column clogging, and zero retention. Conversion to the free base via alkaline extraction is non-negotiable[3][5].

-

Role of Basic Additives (DEA): HCQ contains basic secondary and tertiary amines. Without a basic modifier in the mobile phase, these amines will interact strongly with residual acidic silanols on the silica support underlying the polysaccharide coating. The addition of 0.1% to 0.5% Diethylamine (DEA) competitively masks these silanols, suppressing secondary ion-exchange interactions and preventing severe peak tailing[2][3].

Mechanistic pathways of chiral recognition between HCQ and polysaccharide stationary phases.

Quantitative Data Summarization

The following tables synthesize validated chromatographic conditions and system suitability criteria derived from recent literature for both analytical and preparative scales.

Table 1: Comparison of Optimized Chromatographic Conditions for HCQ Enantioseparation

| Method Type | Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate | Detection | Resolution ( | Ref |

| Normal Phase (Prep) | Chiralpak AY-H | n-Hexane / Isopropanol / DEA (85:15:0.1) | 1.0 mL/min | UV 254 nm | Baseline | [3] |

| Normal Phase (Anal.) | Chiralpak AD-H | n-Hexane / Isopropanol / DEA (93:7:0.5) | 0.8 mL/min | UV 343 nm | 2.08 | [2] |

| Polar Organic | Lux Amylose-1 | Acetonitrile / Water / Dimethylamine (47:52:1) | 0.6 mL/min | UV 343 nm | 2.23 | [4] |

| SFC (Prep) | Enantiocel C2-5 | 40% Methanol (0.1% DEA) / CO₂ | 80 mL/min | UV 220 nm | Baseline | [5] |

Table 2: Self-Validating System Suitability Criteria

| Parameter | Acceptance Criteria | Corrective Action if Failed |

| Resolution ( | Decrease polar modifier (IPA) by 1-2% to increase retention and selectivity. | |

| Tailing Factor ( | Ensure fresh DEA is used; increase DEA concentration up to 0.5% max. | |

| Retention Time Precision | RSD | Check column oven temperature stability (maintain at 20-35 °C). |

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the workflow is divided into three self-validating phases.

Step-by-step workflow for the chiral resolution and purification of HCQ enantiomers.

Protocol A: Free Base Conversion (Sample Preparation)

Objective: Remove the sulfate counter-ion to enable solubility in normal-phase eluents[3][5].

-

Dissolution: Dissolve 1.0 g of Hydroxychloroquine sulfate in 20 mL of ultra-pure water.

-

Alkalinization: Add 2.0 mL of Diethylamine (DEA) or 1M NaOH dropwise until the pH reaches ~10, converting the salt to its free base.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

-

Drying & Concentration: Combine the organic (DCM) layers, dry over anhydrous Magnesium Sulfate (

), filter, and evaporate the solvent in vacuo to yield HCQ free base as a pale yellow oil/solid. -

Reconstitution: Dissolve the free base in the mobile phase (e.g., n-Hexane/IPA 85:15) to a concentration of 1.0 mg/mL for analytical screening, or up to 24.0 mg/mL for preparative loading[3].

Protocol B: Analytical HPLC Separation (System Validation)

Objective: Confirm column performance and baseline resolution prior to scale-up[2].

-

Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 93:7 (v/v) ratio. Add 0.5% (v/v) DEA. Degas the mixture via ultrasonication for 10 minutes.

-

Column Equilibration: Install a Chiralpak AD-H column (4.6 mm × 150 mm, 5 μm). Flush with the mobile phase at 0.8 mL/min until a stable baseline is achieved (typically 10-15 column volumes). Set column oven to 20 °C.

-

Injection: Inject 10 μL of the 1.0 mg/mL HCQ free base solution.

-

Detection: Monitor UV absorbance at 343 nm.

-

Validation Checkpoint: Verify that S-(+)-HCQ elutes first, followed by R-(-)-HCQ, and calculate the resolution (

). Proceed to scale-up only if

Protocol C: Preparative Scale-Up & Fractionation

Objective: Isolate milligram to gram quantities of pure S-HCQ and R-HCQ[3].

-

Column Transfer: Switch to a preparative column of the same stationary phase chemistry (e.g., Chiralpak AY-H, 20 mm × 250 mm).

-

Flow Adjustment: Scale the flow rate proportionally to the column cross-sectional area (e.g., 15-20 mL/min).

-

Loading: Inject the high-concentration HCQ free base solution (up to 23.5 mg/mL loading capacity).

-

Fraction Collection: Collect the eluate corresponding to the first peak (S-HCQ) and the second peak (R-HCQ) into separate, pre-weighed round-bottom flasks.

-

Recovery: Remove the mobile phase under reduced pressure. Resuspend a micro-aliquot of each isolated fraction and re-inject using Protocol B to confirm an Enantiomeric Excess (ee) of > 98%.

References

1.[5] A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC. nih.gov. 2.[3] Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | bioRxiv. biorxiv.org. 3.[1] Biomimetic properties and estimated in vivo distribution of chloroquine and hydroxy-chloroquine enantiomers. srce.hr. 4.[2] (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - ResearchGate. researchgate.net. 5.[4] Molecular Docking Approach and Enantioseparation of Hydroxychloroquine by High-Performance Liquid Chromatography using Amylose Tris (3,5-dimethyl phenyl carbamate) as the Chiral Selector - ResearchGate. researchgate.net.

Sources

Application Note: Preparation and Handling of (R)-(-)-Hydroxychloroquine Diphosphate Stock Solutions

Executive Summary

Hydroxychloroquine (HCQ) is a widely utilized 4-aminoquinoline derivative[1]. While clinically administered as a racemic mixture, emerging precision medicine paradigms highlight the necessity of enantiomer-specific research. The preparation of highly pure, stable stock solutions of (R)-(-)-Hydroxychloroquine Diphosphate is a critical foundational step for in vitro assays and in vivo pharmacokinetic studies. This application note provides an authoritative, step-by-step protocol for formulating these solutions, grounded in the physicochemical properties and stereoselective mechanisms of the compound.

Pharmacological & Mechanistic Rationale

The chirality of HCQ profoundly influences its metabolic fate and therapeutic efficacy. The (S)-(+)-enantiomer undergoes rapid hepatic biotransformation, primarily driven by cytochrome P450 enzymes (CYP3A4 and CYP2C8)[2]. Because of this stereoselective metabolism, the (R)-(-)-enantiomer demonstrates a lower metabolic clearance rate, allowing it to achieve higher and more sustained concentrations in whole blood and plasma[2],[3].

Recent in vitro studies demonstrate that (R)-(-)-HCQ exhibits superior antiviral activity and potently inhibits calcium oscillations compared to both the S-enantiomer and the racemic mixture[4]. Mechanistically, the weak base properties of the 4-aminoquinoline structure drive its accumulation within acidic intracellular compartments, such as lysosomes[5]. This phenomenon, known as lysosomal trapping, elevates vesicular pH, which subsequently inhibits autophagosome-lysosome fusion and dampens Toll-like receptor (TLR) signaling[4].

Cellular mechanism of (R)-(-)-HCQ via lysosomal pH modulation and TLR inhibition.

Physicochemical Properties

Understanding the quantitative physical properties of the diphosphate salt is essential for determining the correct solvent system. The diphosphate formulation significantly enhances hydrophilicity compared to the free base.

| Property | Value | Rationale / Experimental Implication |

| Chemical Formula | C18H26ClN3O · 2H3PO4 | The salt form maximizes aqueous solubility. |

| Molecular Weight | 533.87 g/mol | Must be used for all precise molarity calculations. |

| Aqueous Solubility | ≥ 50 mg/mL | Highly soluble; aqueous buffers are the optimal choice. |

| DMSO Solubility | ≥ 10 mg/mL | Soluble, but secondary to water to avoid DMSO cytotoxicity. |

| Storage (Solid) | -20°C, desiccated | Prevents hydrolytic degradation of the active pharmaceutical ingredient. |

| Storage (Solution) | -20°C to -80°C | Requires aliquoting to prevent freeze-thaw degradation. |

Experimental Protocols: Stock Solution Preparation

Rationale for Solvent Selection

While Dimethyl Sulfoxide (DMSO) is a universal solvent for many small molecules, aqueous solvents (Milli-Q water or 1X PBS) are strongly recommended for (R)-(-)-HCQ Diphosphate. Dissolving highly polar diphosphate salts in 100% DMSO can sometimes lead to incomplete solvation or rapid precipitation upon introduction to aqueous cell culture media. Furthermore, keeping DMSO concentrations below 0.1% in vitro is critical to prevent solvent-induced cellular toxicity.

Protocol A: Preparation of 10 mM Aqueous Stock Solution (Recommended)

This self-validating protocol ensures complete dissolution and sterility without compromising the structural integrity of the compound.

Step 1: Mass Calculation & Weighing

-

Action: To prepare 10 mL of a 10 mM stock solution, weigh exactly 53.39 mg of (R)-(-)-HCQ Diphosphate powder.

-

Causality: (10 mmol/L) × (0.010 L) = 0.1 mmol. 0.1 mmol × 533.87 mg/mmol = 53.39 mg.

Step 2: Solvent Addition

-

Action: Transfer the powder to a sterile 15 mL conical tube. Add 9.0 mL of sterile Milli-Q water or 1X PBS (pH 7.4).

Step 3: Dissolution & Visual Validation

-

Action: Vortex vigorously for 1–2 minutes.

-

Validation Check: Hold the tube against a light source. The solution must be completely clear. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes.

-

Critical Warning: Do not apply heat. The aminoquinoline ring is susceptible to thermal degradation.

Step 4: Volume Adjustment

-

Action: Bring the final volume to exactly 10.0 mL using a calibrated pipette or volumetric flask to ensure precise molarity.

Step 5: Sterile Filtration

-

Action: Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) filter inside a biosafety cabinet.

-

Causality: Autoclaving (121°C) will destroy the compound. PES/PVDF membranes are chosen for their low protein/drug binding properties. Avoid nylon filters, which may adsorb the drug and lower the final stock concentration.

Step 6: Aliquoting and Storage

-

Action: Dispense the filtered solution into single-use aliquots (e.g., 100 µL to 500 µL) using sterile, amber microcentrifuge tubes . Store immediately at -20°C or -80°C.

-

Causality: 4-aminoquinolines are highly photosensitive; exposure to ambient UV/light induces photochemical degradation. Single-use aliquots prevent freeze-thaw cycles, which cause localized concentration gradients and precipitation.

Workflow for preparing and storing (R)-(-)-HCQ Diphosphate aqueous stock solutions.

Protocol B: Preparation of DMSO Stock Solution (Alternative)

If experimental constraints strictly require a non-aqueous solvent (e.g., integration into an existing high-throughput DMSO compound library):

-

Weigh 53.39 mg of (R)-(-)-HCQ Diphosphate.

-

Add 9.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Vortex and sonicate until completely clear. (Note: Dissolution in DMSO is slower than in water).

-

Adjust volume to 10.0 mL with DMSO.

-

Aliquot into amber tubes and store at -20°C. Note: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% (v/v).

References

- Repurposing Drugs for COVID-19: Pharmacokinetics and Pharmacogenomics of Chloroquine and Hydroxychloroquine, Dove Medical Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHOvTysqgbgMbLJKULmB32FGr53kFX4aBWF31jpHpf-hZIIR9BIftt008FE9bWd2BGJE3kptL4917hH1ao562aLy2t3EBHxBQN_Q1tZxs0VlfSrdIYxhuvPBNNDj2LK_mWZwc5eUmOaFQtTdxdToFNEO2gyM7LZ1D54_UpmEyhIKCipp4wT8DhNgwisM63JYi-rd_zRRAqPu-8fvNwbiiNcGfY72H1TgIfCBS29qdwG21nA106P_mDEsslCAJ58iA=]

- Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WxaKEjDv3CMojnxKLtJT3kqj7ZM3N-U8vUcXrB4BuHGivmy4dAtzz61IVR7IYPeg7dS7CsGG9gYxhSnHzS0vmTT1E3Tr49wmGcsHu79lnDOvzu_jARWC-tyFHGw0MdP3TPx-ah0-cT2ZueL14S62WXzV_ZvNOwmf9NiPbZ4htw==]

- Hydroxychloroquine's diverse targets: a new frontier in precision medicine, Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1MmUuwcE03Xya0CwPSLcifYzI5Zt_deYSPGF3qCgouOMHFUN_sufTbHkN36z5cacflRCQIzLIa2MZ2C-UhuCUeQWUd33n3DbpptVC509N2MVu0ECrUTw8Oo3_Nvr2PNvbvJEsl4WEIINPB2UZI1_rBDzGK48kiZPKzaDDMMlA2JmIWixC-KnKw9w3-_lSUpTI8NU=]

- HYDROXYCHLOROQUINE: CHEMISTRY AND MEDICINAL APPLICATIONS, Heterocycles.[https://vertexaisearch.cloud.google.

- Hydroxychloroquine | C18H26ClN3O, PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzxuE5n5BS6kqmuHXw18hsPsVopHWb9HlicHfJfu164cjaBre6sOuGk8fDhTt-gljv_8x7LtsNtXq5OwgnEzihcx82kW3QChZ6cDQw3EpeBC3SC8NQ0Fzp66YW55lWtewhbw6nwwy1Fn7_qjQUBYkF9o75cdgbA==]

- Stereoselective disposition of hydroxychloroquine and its metabolite in rats, PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ltzTOYgvKGcEhROhbbIsJnWHQ47CxmeMLtJQ0OtlEvihQ_4P_ypd9Lb4xflu1_eDm5SZZCU04jSWnuo786MX5Zr0kVNxqTY1apwn__4I9Mnx-YR3j9WqDKXDSOnLj6DyRtg=]

Sources

- 1. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydroxychloroquine’s diverse targets: a new frontier in precision medicine [frontiersin.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

In vitro SARS-CoV-2 inhibition assay using (R)-(-)-Hydroxy Chloroquine Diphosphate

Application Note: In Vitro Characterization of (R)-(-)-Hydroxy Chloroquine Diphosphate against SARS-CoV-2

Executive Summary

This application note details the protocol for evaluating the antiviral potency of (R)-(-)-Hydroxy Chloroquine Diphosphate (R-HCQ-DP) against SARS-CoV-2. While Hydroxychloroquine (HCQ) is clinically administered as a racemate (sulfate salt), recent stereochemical studies suggest distinct pharmacodynamic and pharmacokinetic profiles for its enantiomers.[1][2]

The (R)-(-)-enantiomer has been implicated in stereoselective accumulation in ocular tissues and distinct binding kinetics to viral targets compared to the (S)-form. This guide provides a rigorous, self-validating workflow to determine the half-maximal effective concentration (

Scientific Rationale & Mechanism

The Chirality Factor

Standard HCQ is a 50:50 racemic mixture. However, biological systems are inherently chiral.

-

Pharmacokinetics: The (R)-enantiomer often exhibits a longer elimination half-life and higher volume of distribution compared to the (S)-enantiomer, potentially due to stereoselective protein binding [1].

-

Mechanism of Action: HCQ functions as a lysosomotropic weak base, elevating endosomal pH and inhibiting the proteolytic cleavage of the SARS-CoV-2 Spike protein required for fusion. Furthermore, theoretical modeling suggests enantioselective docking potential at the ACE2 receptor or the viral Main Protease (

), necessitating the isolation of the (R)-isomer to validate specific antiviral contribution [2].

Why the Diphosphate Salt?

While HCQ is commonly available as a sulfate, the Diphosphate salt is often preferred in early-phase crystallization and solubility studies to mimic the counter-ion properties of Chloroquine Diphosphate, potentially altering solubility parameters in specific formulation vehicles.

Experimental Workflow Visualization

The following diagram outlines the high-throughput screening workflow, integrating safety checkpoints and dual-readout validation.

Caption: Dual-stream workflow for validating (R)-HCQ-DP efficacy via Cytopathic Effect (CPE) quantification and viral RNA load reduction.

Materials & Reagents

| Component | Specification | Notes |

| Test Compound | (R)-(-)-Hydroxy Chloroquine Diphosphate | Chiral purity >99% (ee). Store desiccant at -20°C. |

| Cell Line | Vero E6 (ATCC® CRL-1586™) | Kidney epithelial cells (African Green Monkey). High ACE2 expression. |

| Virus | SARS-CoV-2 Isolate (e.g., USA-WA1/2020) | Titered via Plaque Assay.[2][3] Handle in BSL-3 only. |

| Media | DMEM + 2% FBS + 1% Pen/Strep | Low serum during infection reduces drug binding interference. |

| Fixative/Stain | 4% Formaldehyde / 0.1% Crystal Violet | For CPE visualization. |

| Control | Remdesivir (Positive) / DMSO (Vehicle) | Validates assay performance. |

Detailed Protocol

Phase 1: Stock Preparation (BSL-2)

-

Objective: Create a stable, sterile stock of (R)-HCQ-DP.

-

Calculation: Molecular Weight of HCQ Diphosphate

515.9 g/mol (Verify specific batch MW).

-

Weigh 5.16 mg of (R)-HCQ-DP.

-

Dissolve in 1.0 mL sterile, nuclease-free water to generate a 10 mM stock.

-

Vortex for 30 seconds. Ensure complete solubilization (sonicate if necessary).

-

Filter sterilize using a 0.22 µm PVDF syringe filter.

-

Aliquot into light-protective tubes (HCQ is light-sensitive) and store at -20°C.

Phase 2: Cell Seeding (BSL-2)

-

Harvest Vero E6 cells at 80-90% confluency.

-

Resuspend in DMEM (10% FBS) and count viability (>95% required).

-

Seed 10,000 cells/well in 96-well plates (black-walled for fluorescence, clear for CPE).

-

Incubate overnight (18-24h) at 37°C, 5%

.

Phase 3: Drug Treatment & Infection (BSL-3)

-

Safety: All subsequent steps must occur inside a BSL-3 facility within a Class II Biosafety Cabinet.

-

Compound Dilution: Prepare an 8-point serial dilution (1:3) of (R)-HCQ-DP in infection media (DMEM + 2% FBS).

-

Range: 100 µM

0.04 µM. -

Controls: Include "Virus Only" (0% inhibition) and "Cell Only" (100% viability) wells.

-

-

Pre-treatment: Remove supernatant from cell plates. Add 100 µL of diluted compound to respective wells. Incubate for 1 hour at 37°C.

-

Expert Insight: Pre-treatment allows the basic compound to accumulate in lysosomes, raising pH before the virus enters [3].

-

-

Infection: Add SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 .

-

Volume: Add 50 µL of viral suspension per well.

-

Note: Low MOI ensures multiple replication cycles, highlighting the drug's ability to stop spread.

-

-

Incubation: Incubate plates for 48–72 hours (strain dependent) until Virus Only wells show >80% CPE.

Phase 4: Readout Methodologies

Option A: Cytopathic Effect (CPE) - High Throughput

-

Fix cells by adding 100 µL 4% Formaldehyde directly to wells (24h fixation).

-

Wash with PBS.[4] Stain with 0.1% Crystal Violet for 15 mins.

-

Wash with water and dry.

-

Solubilize stain with 1% SDS or Methanol.

-

Measure Absorbance at 570 nm .

Option B: Viral RNA Quantification (qPCR) - High Sensitivity

-

Extract RNA from 100 µL supernatant using a viral RNA kit.

-

Perform RT-qPCR targeting the N-gene or RdRp gene .

-

Calculate viral copy number reduction compared to Virus Only control.

Data Analysis & Interpretation

Calculating Potency ( )

Normalize data using the following formula:

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis). Fit using a non-linear regression (4-parameter logistic model):

Calculating Selectivity Index (SI)

-

Run a parallel plate without virus to determine Cytotoxicity (

). -

Selectivity Index (SI) =

. -

Success Criterion: An SI > 10 is generally considered a "hit" for early-stage antivirals.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background in Cell Control | Over-confluency or evaporation | Use "edge-effect" mitigation (fill outer wells with PBS). Seed fewer cells. |

| Flat Dose-Response | Drug degradation | (R)-HCQ is light sensitive. Ensure stock was protected from light. |

| Inconsistent | MOI variability | Titrate virus stock strictly via plaque assay. Ensure MOI is exactly 0.01. |

| Precipitation | Diphosphate solubility | Ensure DMSO concentration is <0.5% if used; Diphosphate is water soluble, avoid high organic solvents. |

References

-

Wang, C., et al. (2020). In vitro antiviral activity of chloroquine and hydroxychloroquine against SARS-CoV-2. Cell Discovery , 6, 16.

-

Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro.[5][6][7] Cell Discovery , 6, 16.

-

Yao, X., et al. (2020). In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Clinical Infectious Diseases , 71(15), 732–739.

-

Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition.

-

Ren, Y., et al. (2021). Chiral resolution and stereoselective antiviral activity of hydroxychloroquine against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters .

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. In vitro study finds hydroxychloroquine more potent than chloroquine for inhibiting SARS-CoV-2 - American Academy of Ophthalmology [aao.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Hydroxychloroquine as a Chemoprophylactic Agent for COVID-19: A Clinico-Pharmacological Review [frontiersin.org]

Using (R)-(-)-Hydroxy Chloroquine Diphosphate as a proteomics reference standard

Using (R)-(-)-Hydroxychloroquine Diphosphate as a Reference Standard

Abstract & Scientific Rationale

Hydroxychloroquine (HCQ) is clinically administered as a racemate, yet its pharmacokinetics (PK) and pharmacodynamics (PD) are profoundly stereoselective.[1] Research confirms that (R)-(-)-HCQ exhibits significantly lower plasma protein binding (37%) compared to the (S)-enantiomer (64%), resulting in a higher free fraction and distinct tissue distribution profiles [1, 2].

Conventional proteomics workflows utilizing racemic HCQ often yield averaged data that masks these enantiomer-specific interactions. This Application Note details the use of (R)-(-)-Hydroxychloroquine Diphosphate as a high-purity reference standard for:

-

Chiral Thermal Proteome Profiling (TPP): Deconvoluting specific protein targets stabilized by the (R)-enantiomer.

-

Autophagic Flux Standardization: Establishing precise inhibition baselines for LC3-II/p62 turnover assays.

-

Targeted Chiral Quantitation: Calibrating LC-MS/MS workflows to resolve enantioselective tissue accumulation.

Material Science: (R)-(-)-HCQ Diphosphate

The diphosphate salt form is selected for proteomics applications due to its superior aqueous solubility compared to the sulfate or base forms, facilitating high-concentration stock preparation for cellular assays without organic solvent interference (e.g., DMSO < 0.1%).

| Property | Specification | Relevance to Proteomics |

| Stereochemistry | (R)-(-)-Enantiomer | Essential for resolving chiral PK/PD discrepancies (e.g., lower protein binding vs. (S)-form). |

| Salt Form | Diphosphate ( | High water solubility (>50 mg/mL) allows preparation in PBS/water, preventing solvent-induced protein denaturation. |

| pKa | ~8.4, 10.8 | Lysosomotropic properties; accumulates in acidic organelles (pH < 5.0). |

| Stability | Hygroscopic | Store at -20°C; desiccate. Aqueous stocks stable for <24h at 4°C. |

Application I: Enantioselective Thermal Proteome Profiling (TPP)

Objective: To identify the "thermal melt" signature of the proteome upon binding (R)-(-)-HCQ. Ligand binding typically stabilizes proteins, shifting their melting temperature (

Mechanistic Insight

While HCQ is known to target lysosomal enzymes and autophagy regulators (e.g., NQO2 , SEC23A [3]), the specific contribution of the (R)-enantiomer to these interactions is often obscured in racemic studies. This protocol isolates the (R)-specific target engagement.

Experimental Workflow Diagram

Figure 1: Thermal Proteome Profiling (TPP) workflow.[2] (R)-HCQ stabilizes bound targets, keeping them soluble at higher temperatures compared to vehicle control.

Detailed Protocol

-

Cell Preparation: Cultivate cells (e.g., HeLa, MIA PaCa-2) to 80% confluence.

-

Treatment:

-

Experimental: Treat with 20 µM (R)-(-)-HCQ Diphosphate (dissolved in PBS) for 1.5 hours.

-

Control: Treat with PBS vehicle.

-

Note: 20 µM is sufficient to inhibit autophagy without inducing immediate apoptosis [3].

-

-

Thermal Challenge:

-

Harvest cells and resuspend in PBS containing protease inhibitors.

-

Divide into 10 aliquots (50 µL each).

-

Heat each aliquot to a distinct temperature (37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C) for 3 minutes using a PCR thermocycler.

-

Incubate at RT for 3 min.

-

-

Protein Extraction:

-

Add mild lysis buffer (0.4% NP-40, PBS, MgCl2, Benzonase). Avoid strong detergents like SDS that interfere with precipitation.

-

Ultracentrifuge at 100,000 x g for 20 min at 4°C.

-

Collect supernatant (soluble fraction).

-

-

Proteomics Prep:

-

Digest supernatants with Trypsin/LysC.

-

Label peptides with Tandem Mass Tags (TMT) (e.g., TMT10plex).

-

-

Data Analysis:

-

Plot abundance ratios (Treatment/Control) vs. Temperature.

-

Hit Criteria: A significant

(shift in melting curve) indicates direct binding or downstream complex stabilization.

-

Application II: Autophagic Flux Standardization

Objective: Use (R)-(-)-HCQ as a precise "lysosomal clamp" to measure the accumulation rate of autophagosomes.

Rationale

HCQ inhibits autophagy by impairing lysosomal acidification and fusion.[3][4] Because the (R)-enantiomer has distinct uptake kinetics [1], using the pure standard ensures that variations in flux data are due to biological variables, not batch-to-batch variations in racemic drug composition.

Protocol: The "Flux Clamp" Assay

-

Seeding: Seed cells in 6-well plates.

-

Clamp Induction:

-

Treat cells with 50 µM (R)-(-)-HCQ Diphosphate.

-

Timepoints: 0h, 2h, 4h, 8h.

-

-

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Targeted MS (SRM/MRM) or Western Blot:

-

Monitor LC3-II (Lipidated form) and p62 (SQSTM1) .

-

Success Metric: Linear accumulation of LC3-II over time indicates active autophagic synthesis blocked by (R)-HCQ.

-

Failure Mode: If LC3-II does not accumulate, the upstream autophagy pathway is defective, not the lysosome.

-

Application III: Chiral LC-MS/MS Quantitation

Objective: Quantify (R)-HCQ specifically in plasma or tissue lysates to correlate occupancy with proteomic changes.

The "Racemic Masking" Effect

Standard LC-MS methods on C18 columns cannot separate (R) and (S) isoforms. Since (S)-HCQ is cleared 2x faster renally [2], measuring "Total HCQ" leads to errors in half-life calculation.

Chiral Separation Protocol

-

Column: Chiral-AGP (α1-acid glycoprotein) column (100 x 4.0 mm, 5 µm) [4].

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (85:15 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: MRM mode (Transition: m/z 336.2 → 247.2).

-

Calibration: Use (R)-(-)-HCQ Diphosphate to build the standard curve (1 – 1000 ng/mL).

Biological Logic Diagram

Figure 2: Pharmacokinetic divergence of HCQ enantiomers. (R)-HCQ maintains a higher free fraction, making it the primary driver of tissue activity.

References

-

Stereoselective Pharmacokinetics: Brocks, D. R., & Mehvar, R. (2003).[1][5] Stereoselectivity in the pharmacodynamics and pharmacokinetics of the chiral antimalarial drugs. Clinical Pharmacokinetics, 42(15), 1359–1382. Link

-

Protein Binding Differences: McLachlan, A. J., et al. (1993). Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites.[6][7] European Journal of Clinical Pharmacology, 44(5), 481-484. Link

-

Proteomics Targets (TPP): Xu, Y., et al. (2022). Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine.[2][8] Molecules, 27(16), 5175.[9] Link

-

Chiral Separation Methods: Tett, S. E., et al. (1989). Enantioselective analysis of hydroxychloroquine and its metabolites in urine and plasma by high-performance liquid chromatography. Journal of Chromatography B, 493, 297-310. Link

-

Autophagy Guidelines: Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. Link

Sources

- 1. scielo.br [scielo.br]

- 2. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]